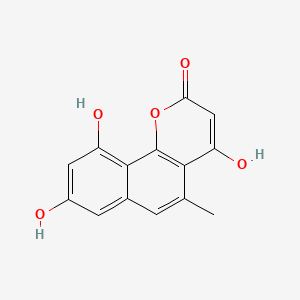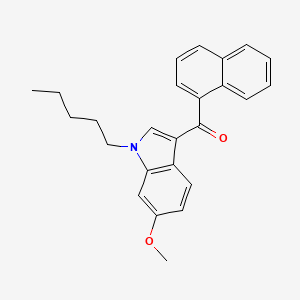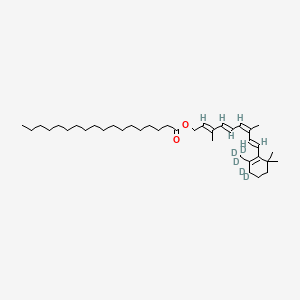
4-Desmethoxy Omeprazole Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethoxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy Omeprazole Sulfide involves the reaction of 5-methoxy-2-(((3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole with various reagents under controlled conditions . One common method includes the oxidation of the precursor compound in an organic solvent with an oxidizing agent in the presence of a titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethoxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Desmethoxy Omeprazole Sulfide has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated as an impurity in commercial omeprazole and esomeprazole preparations.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-Desmethoxy Omeprazole Sulfide is similar to that of Omeprazole. It inhibits the gastric H+/K+ ATPase pump, reducing gastric acid secretion . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The active sulfonamide formed by acid-stimulated conversion is responsible for its inhibitory effects .
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor with a similar structure but with a methoxy group at the 4-position.
Esomeprazole: The S-enantiomer of Omeprazole, with higher biological activity.
Pantoprazole: Another proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness: 4-Desmethoxy Omeprazole Sulfide is unique due to the absence of the methoxy group at the 4-position, which may influence its chemical reactivity and biological activity . This structural difference makes it a valuable compound for studying the structure-activity relationships of proton pump inhibitors .
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704910-89-4 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)




